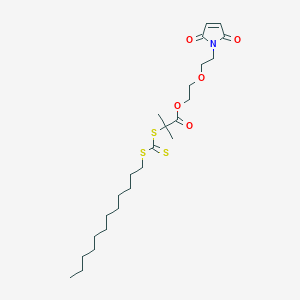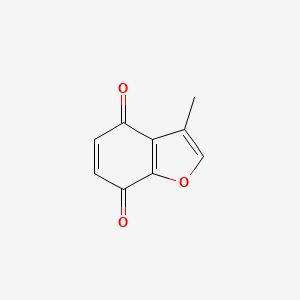
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C14H26N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an ethyl-substituted hydrazine with a heptanone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the molecular context in which the compound is used. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
4-(Heptan-4-yl)-1H-pyrazol-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
5-Ethyl-1H-pyrazol-3-amine: Lacks the heptan-4-yl group, which may influence its solubility and interaction with molecular targets.
5-Ethyl-4-(butan-4-yl)-1H-pyrazol-3-amine: Has a shorter alkyl chain, which may impact its physical properties and applications.
Uniqueness
5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-amine is unique due to the presence of both the ethyl and heptan-4-yl groups, which confer specific chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
647854-07-7 |
|---|---|
Fórmula molecular |
C12H23N3 |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
5-ethyl-4-heptan-4-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-7-9(8-5-2)11-10(6-3)14-15-12(11)13/h9H,4-8H2,1-3H3,(H3,13,14,15) |
Clave InChI |
DOTVALMKKUCUPD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C1=C(NN=C1N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


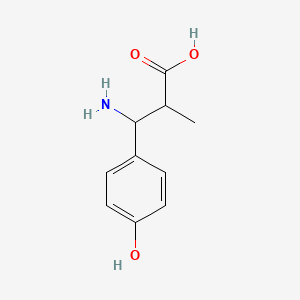

![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
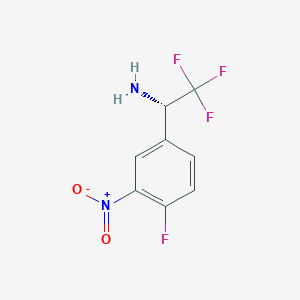
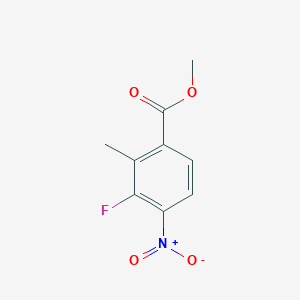

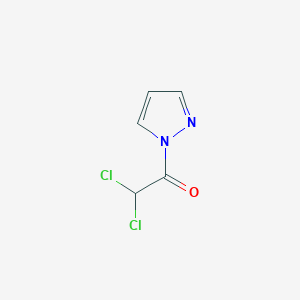
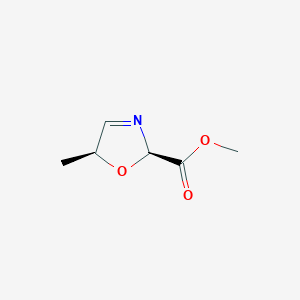
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
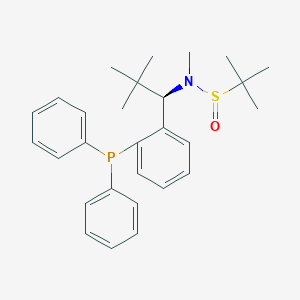
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
